Propanoic acid, 2-(acetyloxy)-, (2R)-

Descripción general

Descripción

Propanoic acid, 2-(acetyloxy)-, (2R)- is a chiral ester derivative of propanoic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C5H8O4 and a molecular weight of 132.11 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(acetyloxy)-, (2R)- typically involves the esterification of ®-2-hydroxypropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, (2R)- undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-hydroxypropanoic acid and acetic acid.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Major Products

Hydrolysis: ®-2-hydroxypropanoic acid and acetic acid.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

Propanoic acid, 2-(acetyloxy)-, (2R)- serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Reduction : Converting the acetyloxy group into alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : The acetyloxy group can be replaced by nucleophiles in substitution reactions .

2. Biochemical Research

In biochemical studies, this compound is investigated for its role in metabolic pathways and enzyme interactions. Its unique structure allows it to act as a substrate or inhibitor for specific enzymes, making it valuable for studying enzyme kinetics and mechanisms .

3. Pharmaceutical Development

Propanoic acid derivatives are explored for their therapeutic potential. Research indicates that compounds similar to propanoic acid can exhibit anti-inflammatory and analgesic properties. The acetyloxy modification may enhance bioavailability or alter pharmacokinetics, making it a candidate for drug development .

Industrial Applications

1. Specialty Chemicals Production

In the chemical industry, propanoic acid, 2-(acetyloxy)-, (2R)- is utilized as an intermediate in the synthesis of specialty chemicals. Its derivatives find applications in the production of flavors, fragrances, and agricultural chemicals.

2. Food Industry

Due to its properties as a preservative and flavoring agent, this compound can be used in food formulations to enhance shelf life and taste profiles .

Toxicological Insights

While propanoic acid itself has been studied for its safety profile, derivatives like 2-(acetyloxy)-propanoic acid require careful evaluation due to potential toxicity. Studies indicate that exposure can lead to skin irritation and respiratory issues at high concentrations . Understanding these effects is crucial for safe handling in both laboratory and industrial settings.

Case Studies

Mecanismo De Acción

The mechanism of action of Propanoic acid, 2-(acetyloxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release ®-2-hydroxypropanoic acid, which can participate in various biochemical reactions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Propanoic acid: A simple carboxylic acid with similar chemical properties but lacks the ester functionality.

Acetic acid: Another carboxylic acid with a simpler structure and different reactivity.

Lactic acid: A hydroxy acid that shares structural similarities but differs in its functional groups.

Uniqueness

Propanoic acid, 2-(acetyloxy)-, (2R)- is unique due to its chiral ester structure, which imparts specific reactivity and selectivity in chemical and biological processes. Its ability to undergo hydrolysis and participate in various reactions makes it a valuable compound in research and industrial applications .

Actividad Biológica

Propanoic acid, 2-(acetyloxy)-, (2R)-, also known by its CAS number 18668-00-3, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

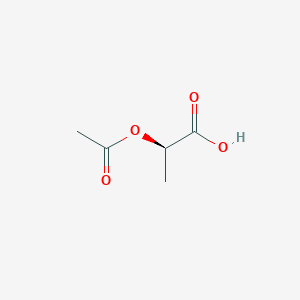

The compound features an acetyloxy group attached to a propanoic acid backbone. Its structure can be depicted as follows:

- Chemical Formula : CHO

- Molecular Weight : 132.11 g/mol

- CAS Number : 18668-00-3

The biological activity of Propanoic acid, 2-(acetyloxy)-, (2R)- is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound has been observed to act as an enzyme inhibitor or activator, influencing metabolic pathways.

- Signaling Pathways : It may modulate signaling pathways by binding to specific receptors or proteins, affecting cellular responses.

- Prodrug Characteristics : As an acyloxy derivative, it may serve as a prodrug that is enzymatically converted to its active form in vivo, enhancing its therapeutic efficacy .

Anti-inflammatory Properties

Research indicates that compounds similar to Propanoic acid can inhibit the activation of neutrophils and reduce inflammatory responses. This suggests potential applications in treating conditions characterized by excessive inflammation .

Apoptotic Activity

Studies involving related compounds have shown their ability to induce apoptosis in cancer cells. For instance, experiments conducted on mouse embryonic fibroblasts demonstrated that certain derivatives led to nucleosomal DNA fragmentation, a hallmark of apoptotic cell death .

Case Studies

- Study on Neutrophil Activation :

-

Apoptosis Induction in Cancer Cells :

- Objective : To assess the pro-apoptotic effects of acetyloxy derivatives.

- Methodology : Mouse embryonic fibroblasts were treated with the compounds.

- Findings : Flow cytometry analysis revealed significant apoptotic activity without inducing necrosis, indicating a selective mechanism for cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Propanoic Acid, 2-(acetyloxy)-, (2R)- | Anti-inflammatory, pro-apoptotic | Enzyme inhibition and receptor binding |

| [(2R)-2-hydroxy-3-carboxypropyl] | Moderate anti-inflammatory | Similar enzyme interactions |

| [(2R)-2-methoxy-3-carboxypropyl] | Low anti-inflammatory | Different binding affinity due to methoxy group |

Propiedades

IUPAC Name |

(2R)-2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-00-3 | |

| Record name | (R)-(+)-2-Acetoxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.